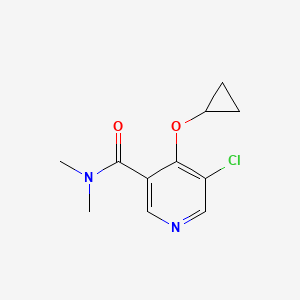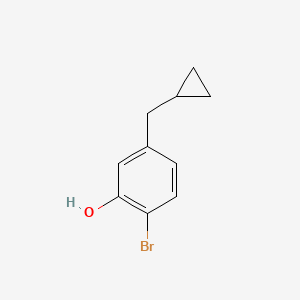
1-Cyclopropoxy-3-ethyl-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-3-ethyl-2-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-3-ethyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropoxy-3-ethyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using Br2/FeBr3, nitration using HNO3/H2SO4.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-Cyclopropoxy-3-ethyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a model compound for studying electrophilic aromatic substitution reactions and the effects of substituents on reactivity.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-3-ethyl-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The cyclopropoxy group can influence the electron density of the benzene ring, affecting the reactivity and orientation of subsequent reactions. The ethyl and methyl groups also play a role in determining the compound’s overall chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Cyclopropoxy-2-ethyl-3-methylbenzene
- 1-Cyclopropoxy-4-ethyl-2-methylbenzene
- 1-Cyclopropoxy-3-ethylbenzene
Uniqueness
1-Cyclopropoxy-3-ethyl-2-methylbenzene is unique due to the specific arrangement of its substituents, which can lead to distinct chemical properties and reactivity compared to its isomers. The presence of the cyclopropoxy group adds strain to the molecule, influencing its stability and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-cyclopropyloxy-3-ethyl-2-methylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-10-5-4-6-12(9(10)2)13-11-7-8-11/h4-6,11H,3,7-8H2,1-2H3 |
Clé InChI |
HICHMIOXWIXCKJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)OC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



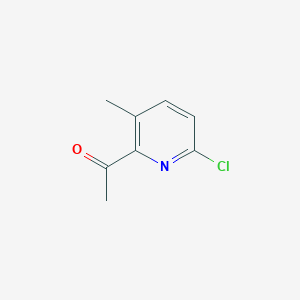
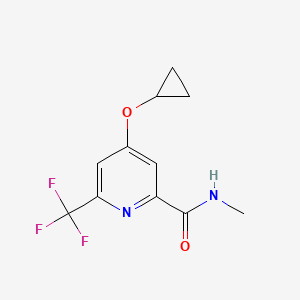
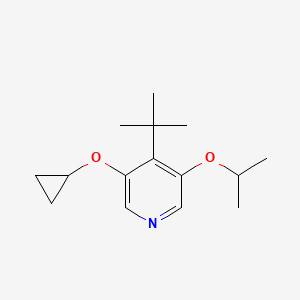
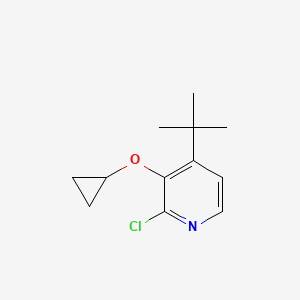
![2-[4-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14839621.png)


